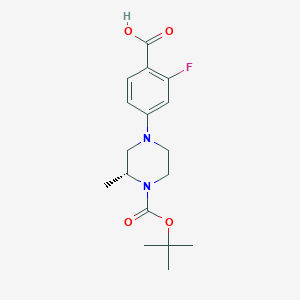
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. These compounds are commonly used as surfactants in various consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . They are known for their amphoteric nature, which allows them to act as both cationic and nonionic surfactants depending on the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The reaction generally involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled temperature and pH conditions to yield the desired amine oxide .
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation with hydrogen peroxide. The process includes steps for decolorization and deodorization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis involves the oxidation of tertiary amines.
Reduction: These compounds can be reduced back to their corresponding amines under specific conditions.
Substitution: They can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the most commonly used oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylamines and alkenes in the case of pyrolytic elimination .
Scientific Research Applications
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research:
Chemistry: Used as surfactants and stabilizers in various chemical reactions.
Biology: Employed in cell lysis buffers and as detergents in protein purification processes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of cleaning products, personal care items, and industrial cleaners
Mechanism of Action
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides involves their ability to disrupt lipid membranes due to their amphoteric nature. This disruption leads to the breakdown of cell membranes in microorganisms, making them effective antimicrobial agents. The molecular targets include lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Lauryldimethylamine oxide: Another commonly used amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: Known for its use in personal care products.
Myristamine oxide: Used in various cleaning and personal care formulations.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their broad range of alkyl chain lengths (C12-C18), which provides versatility in their applications. Their ability to function as both cationic and nonionic surfactants depending on the pH makes them highly adaptable for various uses .
Properties
CAS No. |
17373-30-7 |
|---|---|
Molecular Formula |
C17H37NO |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
InChI Key |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
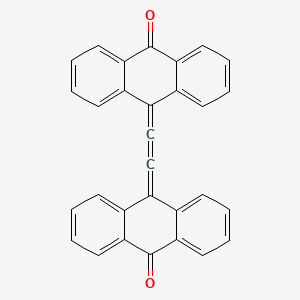
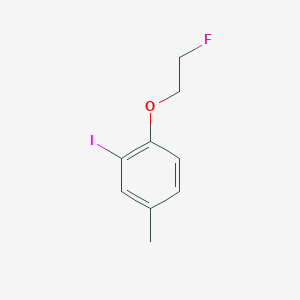
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
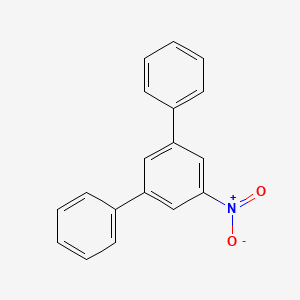


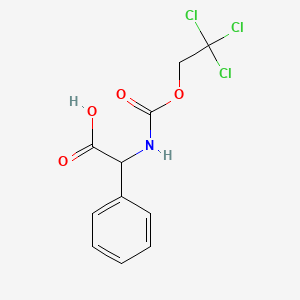
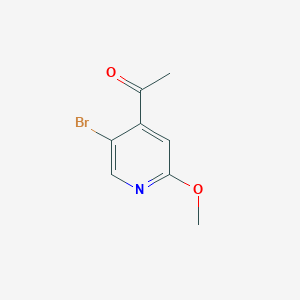


![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
